molecular formula C10H15Cl2N3O B11853952 3-Chloro-6-isobutoxypicolinimidamide hydrochloride CAS No. 1179361-04-6

3-Chloro-6-isobutoxypicolinimidamide hydrochloride

Cat. No.: B11853952
CAS No.: 1179361-04-6
M. Wt: 264.15 g/mol
InChI Key: MLONYMAKVLTUJJ-UHFFFAOYSA-N
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Description

3-Chloro-6-isobutoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, an isobutoxy group, and a picolinimidamide moiety. It is primarily used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-isobutoxypicolinimidamide hydrochloride typically involves the reaction of 3-chloropicolinic acid with isobutyl alcohol in the presence of a suitable catalyst to form the isobutoxy derivative. This intermediate is then reacted with an appropriate amidating agent to yield the picolinimidamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-isobutoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups.

    Oxidation and Reduction Reactions: Various oxidation states and reduced forms of the compound.

    Hydrolysis: Corresponding acid and amine derivatives.

Scientific Research Applications

3-Chloro-6-isobutoxypicolinimidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-isobutoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

1179361-04-6

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.15 g/mol

IUPAC Name

3-chloro-6-(2-methylpropoxy)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H14ClN3O.ClH/c1-6(2)5-15-8-4-3-7(11)9(14-8)10(12)13;/h3-4,6H,5H2,1-2H3,(H3,12,13);1H

InChI Key

MLONYMAKVLTUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC(=C(C=C1)Cl)C(=N)N.Cl

Origin of Product

United States

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